molecular formula C14H19NO4S B2575640 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide CAS No. 2097884-18-7

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide

Cat. No. B2575640
CAS RN: 2097884-18-7
M. Wt: 297.37
InChI Key: LXEURBPEMNQPAB-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzene-1-sulfonamide, also known as HET0016, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which is involved in the metabolism of arachidonic acid.

Scientific Research Applications

Synthesis and Characterization of Sulfonamide Derivatives

Sulfonamide derivatives have been synthesized and characterized through various spectroscopic and computational methods. For example, the synthesis of new sulfonamide compounds, including their molecular and electronic structures, has been extensively investigated using techniques like NMR, FT-IR spectroscopy, and density functional theory calculations. These studies help in understanding the structural, electronic, and spectral properties of sulfonamide derivatives, laying the groundwork for their application in different scientific fields (Mahmood, Akram, & Lima, 2016).

Biological and Antimicrobial Activities

Sulfonamides have been recognized for their potent biological activities, including antimicrobial effects. Research has demonstrated that certain sulfonamide compounds exhibit significant activity against a range of bacterial and fungal strains, making them valuable in the development of new antimicrobial agents. The synthesis and biological screening of these compounds have provided insights into their potential therapeutic applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Catalytic and Chemical Applications

Sulfonamides and their derivatives have also found applications in catalysis and chemical synthesis. Their unique properties have been utilized in the development of catalysts and in facilitating various chemical reactions. Studies on the aggregation of sulfonatocalixarene-based amphiphiles, for instance, highlight the role of sulfonamide groups in self-assembly processes and their potential in designing new materials and catalysts (Basílio, Francisco, & García‐Río, 2013).

Drug Design and Pharmacological Applications

The role of sulfonamides in drug design and pharmacology cannot be overstated. Their ability to inhibit various enzymes, including carbonic anhydrases, has been the subject of extensive research. This enzymatic inhibition property makes sulfonamides suitable candidates for the development of drugs targeting a range of diseases, from glaucoma to certain types of cancer (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).

properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-19-12-6-5-7-13(10-12)20(17,18)15-11-14(16)8-3-2-4-9-14/h3,5-8,10,15-16H,2,4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEURBPEMNQPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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